molecular formula C9H10ClNO B13037348 1-(5-Amino-2-chloro-4-methylphenyl)ethanone

1-(5-Amino-2-chloro-4-methylphenyl)ethanone

Cat. No.: B13037348
M. Wt: 183.63 g/mol
InChI Key: KGVCUKCBHVFRTG-UHFFFAOYSA-N
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Description

1-(5-Amino-2-chloro-4-methylphenyl)ethanone is an organic compound with the molecular formula C9H10ClNO It is a derivative of acetophenone, characterized by the presence of an amino group at the 5-position, a chlorine atom at the 2-position, and a methyl group at the 4-position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Amino-2-chloro-4-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1-(5-amino-2-chloro-4-methylphenyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-2-chloro-4-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino and chloro groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

1-(5-Amino-2-chloro-4-methylphenyl)ethanone has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(5-Amino-2-chloro-4-methylphenyl)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.

Comparison with Similar Compounds

1-(5-Amino-2-chloro-4-methylphenyl)ethanone can be compared with other similar compounds, such as:

    1-(5-Amino-4-chloro-2-methylphenyl)ethanone: Similar structure but with different substitution patterns.

    1-(2-Hydroxy-4-methoxyphenyl)ethanone: Contains a hydroxyl and methoxy group instead of amino and chloro groups.

    2-Methylacetophenone: Lacks the amino and chloro groups, making it less reactive in certain types of reactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

1-(5-amino-2-chloro-4-methylphenyl)ethanone

InChI

InChI=1S/C9H10ClNO/c1-5-3-8(10)7(6(2)12)4-9(5)11/h3-4H,11H2,1-2H3

InChI Key

KGVCUKCBHVFRTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)C(=O)C)Cl

Origin of Product

United States

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